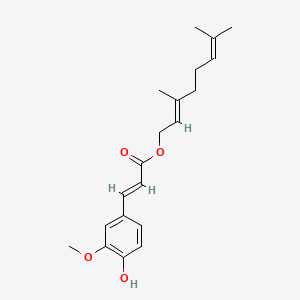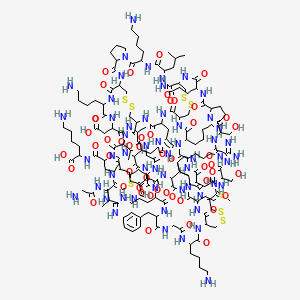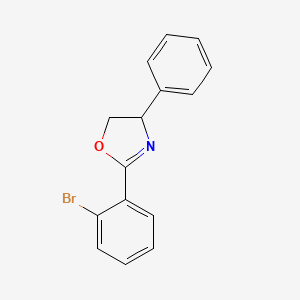
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a chemical compound that is widely used in scientific research. It is a deuterated form of the original compound, which means that it contains ten extra deuterium atoms. This modification is useful in various applications, including drug development and biochemical research.
Mécanisme D'action
The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of the dopamine transporter. This means that it binds to the dopamine transporter and prevents dopamine from being transported back into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride are not well studied. However, it is believed to have similar effects to the original compound, which include an increase in dopamine levels in the synapse, and a decrease in dopamine reuptake. These effects can lead to various physiological effects, including an increase in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in lab experiments include its high purity and stability, which makes it a reliable reference standard in drug development. Additionally, its deuterated form makes it useful in studies that involve the labeling of proteins and peptides for mass spectrometry analysis. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in scientific research. One direction is the study of its mechanism of action, particularly in relation to the dopamine transporter. Another direction is the development of new drugs that target the dopamine transporter, using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride as a reference standard. Additionally, its deuterated form can be used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis, which can lead to new insights into various biological processes.
Méthodes De Synthèse
The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves several steps. The first step is the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with benzyl bromide to form the diphenylmethyl (DPM) derivative. The DPM derivative is then reacted with pyrrolidine-d10 to form the desired product. Finally, the Boc group is removed to obtain (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride.
Applications De Recherche Scientifique
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is widely used in scientific research. It is used as a reference standard in drug development, particularly in the development of drugs that target the dopamine transporter. It is also used in biochemical research to study the mechanism of action of various compounds. Additionally, it is used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis.
Propriétés
Numéro CAS |
1346617-33-1 |
|---|---|
Nom du produit |
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride |
Formule moléculaire |
C17H20ClN |
Poids moléculaire |
283.865 |
Nom IUPAC |
(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clé InChI |
KTGRJTGIWVDSKZ-CVACLNASSA-N |
SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonymes |
(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




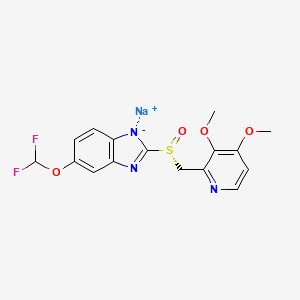
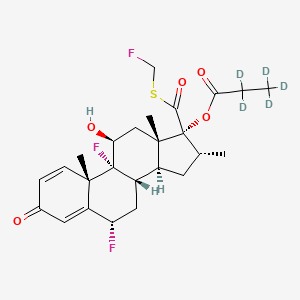
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
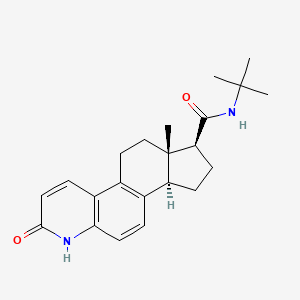
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
